molecular formula C16H16N4S B14288550 N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine CAS No. 137996-07-7

N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine

Cat. No.: B14288550
CAS No.: 137996-07-7
M. Wt: 296.4 g/mol
InChI Key: HBKWOCHWGCJXGU-UHFFFAOYSA-N
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Description

N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a thiazole ring through an azo linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine typically involves a diazo-coupling reaction. The process begins with the diazotization of 4-methyl-1,3-thiazol-2-amine, which is then coupled with N-ethyl-1-naphthylamine. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:

  • 4-methyl-1,3-thiazol-2-amine+NaNO2+HCl4-methyl-1,3-thiazol-2-diazonium chloride\text{4-methyl-1,3-thiazol-2-amine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{4-methyl-1,3-thiazol-2-diazonium chloride} 4-methyl-1,3-thiazol-2-amine+NaNO2​+HCl→4-methyl-1,3-thiazol-2-diazonium chloride

  • 4-methyl-1,3-thiazol-2-diazonium chloride+N-ethyl-1-naphthylamineThis compound\text{4-methyl-1,3-thiazol-2-diazonium chloride} + \text{N-ethyl-1-naphthylamine} \rightarrow \text{this compound} 4-methyl-1,3-thiazol-2-diazonium chloride+N-ethyl-1-naphthylamine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The reagents are added in a controlled manner to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones and thiazole derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, especially at the positions ortho and para to the azo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Naphthoquinones, thiazole derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This binding can result in changes in the structure and function of these biomolecules, which is the basis for its use in staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]naphthalen-1-amine

Uniqueness

N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties to the compound. This makes it more versatile in its applications compared to other azo dyes that lack this functional group. The thiazole ring also enhances the compound’s stability and reactivity, making it suitable for a broader range of chemical and biological applications.

Properties

137996-07-7

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

N-ethyl-4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H16N4S/c1-3-17-14-8-9-15(13-7-5-4-6-12(13)14)19-20-16-18-11(2)10-21-16/h4-10,17H,3H2,1-2H3

InChI Key

HBKWOCHWGCJXGU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)N=NC3=NC(=CS3)C

Origin of Product

United States

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